5-((1-Methoxypropan-2-yl)oxy)pentane-1-sulfonyl chloride
Description
5-((1-Methoxypropan-2-yl)oxy)pentane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a pentane backbone substituted with a methoxypropan-2-yloxy ether group at the 5-position and a sulfonyl chloride group at the 1-position. This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing sulfonate groups or forming sulfonamide derivatives. Its structural complexity arises from the ether linkage and the sulfonyl chloride functionality, which confer reactivity toward nucleophiles such as amines and alcohols .
This suggests challenges in synthesis, stability, or regulatory compliance.
Properties
Molecular Formula |
C9H19ClO4S |
|---|---|
Molecular Weight |
258.76 g/mol |
IUPAC Name |
5-(1-methoxypropan-2-yloxy)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-9(8-13-2)14-6-4-3-5-7-15(10,11)12/h9H,3-8H2,1-2H3 |
InChI Key |
HACYDTPVHLXINC-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)OCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-Methoxypropan-2-yl)oxy)pentane-1-sulfonyl chloride typically involves the reaction of 5-hydroxypentane-1-sulfonyl chloride with 1-methoxypropan-2-ol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. A common method involves the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for the addition of reagents and the removal of by-products can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-((1-Methoxypropan-2-yl)oxy)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Oxidation and Reduction: The ether and methoxy groups can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water or aqueous solutions as the medium.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for these reactions.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
5-((1-Methoxypropan-2-yl)oxy)pentane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing sulfonyl chloride groups into organic molecules.
Medicinal Chemistry: In the synthesis of sulfonamide-based drugs and other bioactive compounds.
Material Science: As a precursor for the synthesis of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((1-Methoxypropan-2-yl)oxy)pentane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
5-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)pentane-1-sulfonyl Chloride
- Structure : Features a pentane backbone with a sulfonyl chloride group and a 1,3-dioxoisoindole substituent.
- This structural variation may reduce solubility in polar solvents compared to the target compound .
- Applications : Likely used in peptide modification or polymer chemistry due to the isoindole moiety.
5-Methoxy-3-methylpentane-1-sulfonyl Chloride
- Structure : Contains a methoxy group and a methyl branch on the pentane chain, with a terminal sulfonyl chloride.
- The absence of an ether-linked propan-2-yloxy group simplifies synthesis but limits functional diversity .
- Applications : Used as a pharmaceutical impurity reference standard, highlighting its relevance in quality control .
Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
Physicochemical and Reactivity Comparison
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Reactivity Notes |
|---|---|---|---|---|
| Target Compound | C9H17ClO4S | 264.75 g/mol | Sulfonyl chloride, ether | High electrophilicity at S=O; ether enhances solubility |
| 5-(1,3-Dioxo-isoindol-2-yl)pentane-1-SO2Cl | C13H14ClNO4S | 315.78 g/mol | Sulfonyl chloride, isoindole | Aromaticity may stabilize intermediates |
| 5-Methoxy-3-methylpentane-1-SO2Cl | C7H15ClO3S | 214.71 g/mol | Sulfonyl chloride, methoxy, methyl | Steric hindrance from methyl slows reactions |
| Ethyl 5-[(ethoxycarbonyl)oxy]-diphenylpent-2-ynoate | C22H22O5 | 366.39 g/mol | Ester, alkyne, diphenyl | Propargylation and π-stacking capabilities |
Research and Application Gaps
Biological Activity: None of the compared compounds have reported pharmacological activity, highlighting a research opportunity.
Scalability : The synthesis of ether-linked sulfonyl chlorides requires optimization to address stability and yield issues.
Biological Activity
5-((1-Methoxypropan-2-yl)oxy)pentane-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, enzyme inhibition, and other therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C10H19ClO3S
- Molecular Weight : 248.78 g/mol
This compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form various derivatives that may exhibit biological activity.
1. Antibacterial Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. For instance, the synthesized compounds containing the sulfonamide moiety showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
2. Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown strong inhibitory effects against urease and acetylcholinesterase (AChE). The IC50 values for some of the most active derivatives are summarized below:
| Compound ID | IC50 (µM) | Enzyme Type |
|---|---|---|
| 7l | 2.14±0.003 | AChE |
| 7m | 0.63±0.001 | AChE |
| 7n | 2.17±0.006 | AChE |
| 7o | 1.13±0.003 | Urease |
| 7p | 1.21±0.005 | Urease |
These results indicate a promising potential for these compounds as therapeutic agents in treating conditions related to enzyme dysfunction.
3. Other Therapeutic Applications
In addition to antibacterial and enzyme inhibition activities, compounds with similar structures have been explored for various therapeutic uses, including:
- Cancer Chemotherapy : Some derivatives have shown potential as anticancer agents.
- Hypoglycemic Activity : Certain compounds may assist in lowering blood sugar levels.
- Diuretic Effects : There is evidence supporting the use of sulfonamide derivatives in promoting diuresis.
Case Studies
A study conducted on a series of sulfonamide derivatives demonstrated their effectiveness in inhibiting bacterial growth and enzyme activity . The researchers synthesized several compounds and tested them against common pathogens and enzymes associated with metabolic disorders.
The findings revealed that modifications in the chemical structure significantly influenced the biological activity, suggesting that further optimization could enhance efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
